molecular formula C16H14BrNO3 B8148446 benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate

benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate

Cat. No.: B8148446
M. Wt: 348.19 g/mol
InChI Key: OIPYTEOUEAYADK-UHFFFAOYSA-N
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Description

Benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate is a carbamate derivative characterized by a 3-bromophenyl ketone group linked to a carbamate-protected amine. Carbamates are widely utilized in peptide synthesis, medicinal chemistry, and as intermediates for bioactive molecules due to their stability and versatility in forming conjugates .

Properties

IUPAC Name

benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-14-8-4-7-13(9-14)15(19)10-18-16(20)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPYTEOUEAYADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with 3-bromoacetophenone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes:
Benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate can be synthesized through several methods. One common approach involves reacting benzyl chloroformate with 3-bromophenyl derivatives in the presence of a base such as triethylamine. The reaction typically occurs in organic solvents like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Chemical Reactions:
The compound exhibits versatility in chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate, producing various oxidized derivatives.
  • Reduction: Reduction can occur with lithium aluminum hydride, yielding reduced carbamate derivatives.
  • Substitution: The compound can undergo nucleophilic substitutions, where its functional groups are replaced by other nucleophiles.

Organic Chemistry

This compound serves as a valuable reagent in organic synthesis for creating various carbamate derivatives. Its structure allows for modifications that can lead to new compounds with distinct properties.

Biological Applications

Research has indicated the potential of this compound as an enzyme inhibitor. In particular, studies have explored its role as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. For instance, a related study found that proline-based carbamates exhibited moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting similar potential for this compound .

Medicinal Chemistry

The compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting various diseases. For example, compounds with similar structures have shown promise in treating conditions such as hypertension and cancer .

Case Study 1: Cholinesterase Inhibition

A study focused on proline-based carbamates demonstrated their efficacy as cholinesterase inhibitors, with some derivatives showing IC50 values comparable to established drugs like rivastigmine . This suggests that this compound may also exhibit similar inhibitory effects.

CompoundIC50 (μM)Activity
Rivastigmine30Standard
This compoundTBDPotential

Case Study 2: Anticancer Activity

Research into compounds with similar structures has revealed anticancer properties, indicating that this compound could be effective against various cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The pathways involved in this process are still under investigation, but it is believed that the compound can modulate various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Benzyl N-[(Diethylcarbamoyl)methyl]carbamate (C₁₄H₂₀N₂O₃): This analog replaces the 3-bromophenyl group with a diethylcarbamoyl moiety.
  • Benzyl N-[(3-Methoxypropyl)carbamoylmethyl]carbamate (C₁₄H₂₀N₂O₄) :
    The methoxypropyl group introduces an ether linkage, increasing oxygen content and polarity. Predicted properties include a density of 1.140 g/cm³ and a boiling point of 506.4°C, which may differ significantly from the bromophenyl compound due to reduced halogen-mediated intermolecular interactions .
  • Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate: This derivative incorporates a benzotriazole heterocycle, enabling efficient peptide acylation. The bromophenyl analog lacks this reactive group, suggesting divergent applications in conjugation chemistry .

Physicochemical Properties

  • Spectral Data :
    IR and NMR spectra of related compounds (e.g., ) show characteristic peaks for carbamate C=O (1680–1720 cm⁻¹) and aryl C-Br (550–600 cm⁻¹). ¹H-NMR shifts for the bromophenyl proton (~7.3–7.5 ppm) would distinguish it from chloro or methoxy substituents .

Data Tables

Table 2: Reaction Efficiency with Ultrasound ()

Entry Conventional Time (h) Yield (%) Ultrasound Time (h) Yield (%)
6a 8.00 70 2.00 88
6b 6.00 65 2.00 82

Biological Activity

Benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing biochemical pathways associated with disease processes. For instance, studies have indicated that carbamate derivatives can interact with cholinesterases, potentially leading to enhanced neurotransmitter levels in synaptic clefts, which is beneficial for conditions like Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromophenyl group and the carbamate moiety significantly influences its potency and selectivity.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (μM)Activity
This compoundStructureTBDTBD
Benzyl (2S)-2-[(4-bromophenyl)-carbamoyl]pyrrolidine-1-carboxylateStructure46.35Moderate AChE Inhibitor
Benzyl (2S)-2-[(2-chlorophenyl)-carbamoyl]pyrrolidine-1-carboxylateStructureTBDSelective BChE Inhibitor

The table illustrates the potency of this compound relative to other carbamate compounds. While specific IC50 values for this compound are still to be determined (TBD), comparisons with known inhibitors highlight its potential efficacy.

Antitumor Activity

A significant area of research has focused on the antitumor effects of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). One study reported a 55% reduction in cell viability after treatment with a 10 μM concentration over three days, indicating substantial antitumor potential .

In vivo studies further corroborated these findings. Mice implanted with MDA-MB-231 cells and treated with this compound showed a significant reduction in tumor growth compared to control groups, suggesting that this compound could be a promising candidate for cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate?

  • Methodological Answer : Synthesis optimization should focus on coupling reagents (e.g., DCC/HOBt for carbamate formation, as in ), solvent selection (e.g., THF or CH₂Cl₂ for stability), and reaction time (e.g., overnight for amidation). Low yields (e.g., 13% in ) may require purification via column chromatography (e.g., DCM/ethyl acetate gradients, as in ) or alternative protecting groups. Monitoring intermediates via TLC or LC-MS ensures stepwise efficiency .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Compare ¹H/¹³C NMR peaks to published analogs (e.g., tert-butyl carbamates in show characteristic δ 1.4 ppm for tert-butyl groups).
  • High-resolution MS : Match exact mass (e.g., suggests m/z 363.1096 for related carbamates).
  • X-ray crystallography : Resolve crystal structures (as in for phenacyl derivatives) to confirm stereochemistry and bond angles .

Q. What analytical techniques are recommended for assessing purity?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental analysis : Validate %C, %H, %N against theoretical values.
  • Melting point : Compare to literature ranges (e.g., reports mp 56°C for brominated analogs) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro or fluorine) at the 3-bromophenyl moiety to modulate electronic effects (see for nitro-substituted analogs).
  • Carbamate linker optimization : Replace benzyl with tert-butyl ( ) or fluorinated groups to improve metabolic stability.
  • Docking studies : Use software like AutoDock to predict binding to targets (e.g., histone deacetylases in ) .

Q. How should researchers address contradictions in reported synthetic yields or analytical data?

  • Methodological Answer :

  • Reproducibility checks : Validate reaction conditions (e.g., ’s 70% yield requires strict anhydrous conditions).
  • Statistical analysis : Apply ANOVA to compare yields across batches.
  • Advanced characterization : Use 2D NMR (e.g., HSQC, HMBC) to detect stereochemical impurities that may explain discrepancies .

Q. What computational strategies predict the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • DFT calculations : Model hydrolysis pathways of the carbamate group in aqueous buffers.
  • Molecular dynamics simulations : Assess conformational stability in solvents (e.g., DMSO vs. acetonitrile) .

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., ’s AMC-based probes) to measure IC₅₀ values.
  • Cellular uptake studies : Label the compound with ³H or fluorescent tags (e.g., FITC) and quantify via flow cytometry .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions .

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